Boc-Ile-ONp is a valuable building block for the synthesis of peptides containing the amino acid L-isoleucine. The tert-butoxycarbonyl (Boc) group protects the amino group of isoleucine, while the 4-nitrophenyl (ONp) ester serves as an activated leaving group for peptide bond formation. This combination allows for efficient coupling of Boc-Ile-ONp with other amino acid derivatives during peptide chain assembly techniques like solid-phase peptide synthesis (SPPS) PubChem, (2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate: .
Boc-Ile-ONp, or tert-butoxycarbonyl-L-isoleucine p-nitrophenyl ester, is a derivative of L-isoleucine, an essential amino acid. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function and a p-nitrophenyl (ONp) ester at the carboxylic acid terminus. The Boc group is commonly used in peptide synthesis to protect the amino group from unwanted reactions, while the ONp group serves as a good leaving group during coupling reactions, facilitating the formation of peptide bonds.
Boc-Ile-ONp participates in several key reactions:
The synthesis of Boc-Ile-ONp typically involves:
Studies involving Boc-Ile-ONp often focus on its interactions during peptide synthesis and enzymatic reactions. For example:
Boc-Ile-ONp shares structural characteristics with several other compounds used in peptide synthesis. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Boc-Ala-OH | Amino Acid | Smaller side chain; used for simpler peptides |
Boc-Leu-OH | Amino Acid | Branched side chain; affects hydrophobicity |
Fmoc-Ile-OH | Amino Acid | Fmoc protecting group; allows for UV monitoring |
Z-Ile-OH | Amino Acid | Z protection; offers different cleavage conditions |
Boc-Lys(Alloc)-OH | Amino Acid with Alloc group | Allows for selective deprotection at Lysine residue |
Boc-Ile-ONp's unique combination of protective groups makes it particularly useful for synthesizing complex peptides where control over reactivity is essential.